4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
The compound “4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide” is also known as STF-118804 . It has a molecular formula of C25H23N3O4S and a molecular weight of 461.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a benzamide group, an oxazole ring, a pyridine ring, and a tosyl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 461.5 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the data I retrieved.Scientific Research Applications
Analytical Method Development
- Non-aqueous Capillary Electrophoresis: A study by Ye et al. (2012) developed a non-aqueous capillary electrophoretic separation method for analyzing imatinib mesylate and related substances, which could be applied to similar benzamide derivatives for quality control.
Synthesis and Characterization
- Synthesis of Novel Compounds: Research by Gangapuram & Redda (2009) focused on synthesizing substituted benzamide/benzene sulfonamides, highlighting methods that could be relevant for synthesizing variants of the benzamide compound .
- Metal Complexes Formation: Orie, Ike, and Nzeneri (2021) explored the synthesis of metal complexes with similar sulfonamide derivatives, potentially applicable for creating metal complexes with the specified benzamide compound (Orie et al., 2021).
Pharmacological and Biological Applications
- Histone Deacetylase Inhibition: A compound structurally similar to the benzamide was investigated for its potential as a histone deacetylase inhibitor, indicating a possible research avenue for exploring the biological activity of the benzamide compound (Zhou et al., 2008).
- Acetylcholinesterase and Carbonic Anhydrase Inhibition: The study by Bilginer et al. (2020) on sulfonamide derivatives as inhibitors could provide insights into the potential biological activity of the benzamide compound in inhibiting specific enzymes (Bilginer et al., 2020).
Material Science and Polymer Research
- Polymer Synthesis: Research on the synthesis of polymers incorporating pyridine and sulfone moieties could be relevant for incorporating the benzamide compound into novel polymeric materials (Banihashemi & Eghbali, 1976).
properties
IUPAC Name |
4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCEZOMHBPDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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